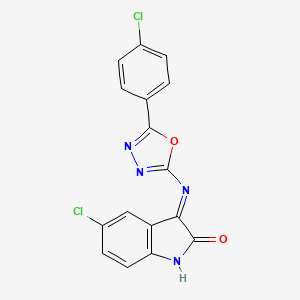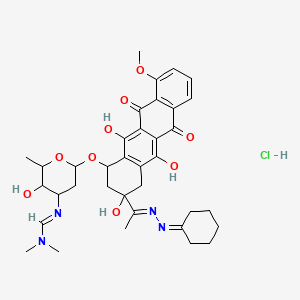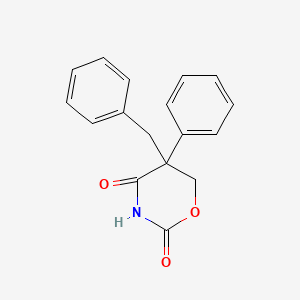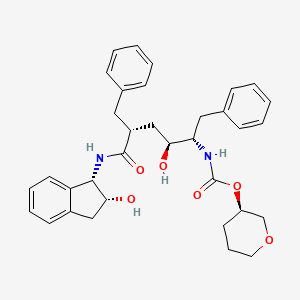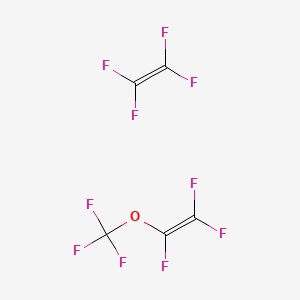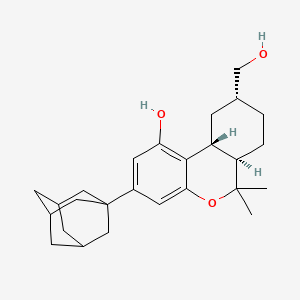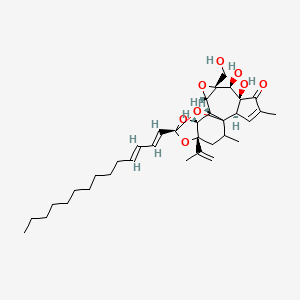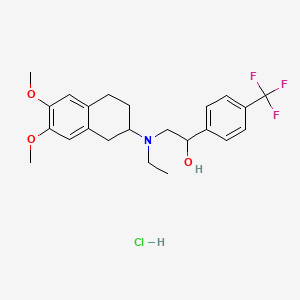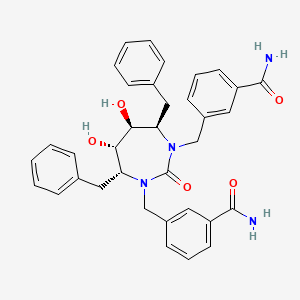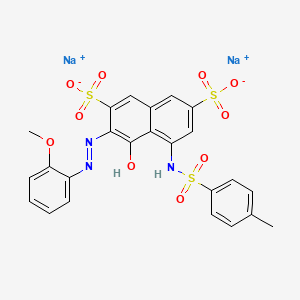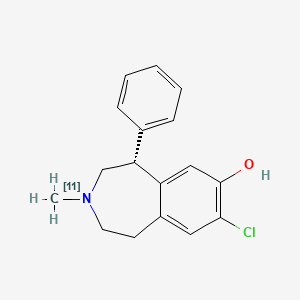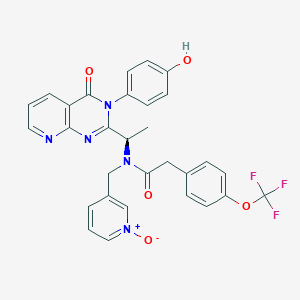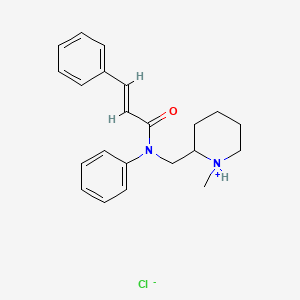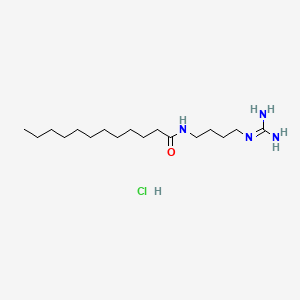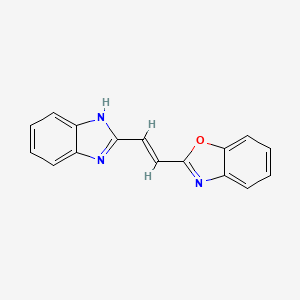
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is a heterocyclic compound that features both benzoxazole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their diverse biological activities. Benzoxazole derivatives are known for their antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, a common method involves the reaction of 2-aminophenol with aldehydes in the presence of a catalyst like pent-ethylene diammonium pentachloro bismuth under solvent-free conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole structure .
Scientific Research Applications
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its antiparasitic and antifungal properties.
Benzoxazole: Exhibits antimicrobial and anticancer activities.
Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.
Uniqueness
Benzoxazole, 2-(2-(2-benzimidazolyl)vinyl)- is unique due to its combined benzoxazole and benzimidazole moieties, which confer a broad spectrum of biological activities. This dual structure enhances its potential as a versatile compound in medicinal chemistry .
Properties
CAS No. |
270247-94-4 |
|---|---|
Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C16H11N3O/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-10H,(H,17,18)/b10-9+ |
InChI Key |
YRLSCLIYRVRNPL-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


